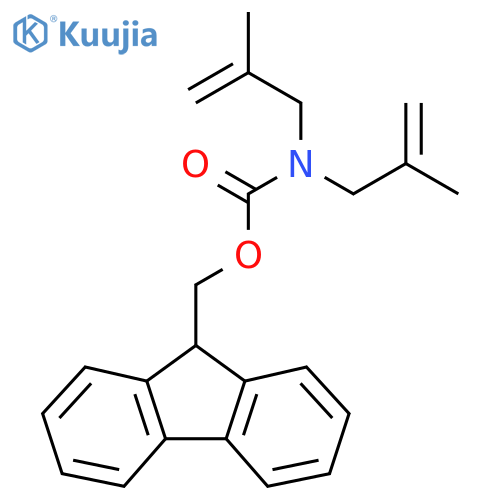

Cas no 2770555-81-0 ((9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate)

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate

- EN300-37396674

- 2770555-81-0

-

- インチ: 1S/C23H25NO2/c1-16(2)13-24(14-17(3)4)23(25)26-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,1,3,13-15H2,2,4H3

- InChIKey: MOQRELDQYYWNMR-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC(=C)C)CC(=C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 347.188529040g/mol

- どういたいしつりょう: 347.188529040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 29.5Ų

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37396674-0.25g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 0.25g |

$893.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-0.1g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 0.1g |

$855.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-0.5g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 0.5g |

$933.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-2.5g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 2.5g |

$1903.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-1.0g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 1.0g |

$971.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-5.0g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 5.0g |

$2816.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-0.05g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 0.05g |

$816.0 | 2023-07-06 | ||

| Enamine | EN300-37396674-10.0g |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate |

2770555-81-0 | 10.0g |

$4176.0 | 2023-07-06 |

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamateに関する追加情報

The Compound CAS No. 2770555-81-0: (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate

(9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate, also known by its CAS registry number 2770555-81-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with a carbamate moiety substituted by two isobutylene groups. The fluorenylmethyl group, derived from fluorene, contributes to the compound's stability and aromaticity, while the carbamate functionality introduces versatile reactivity and compatibility with a wide range of chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of fluorenylmethyl carbamates as key intermediates in the synthesis of advanced materials, including polymers, coatings, and optoelectronic devices. The N,N-bis(2-methylprop-2-en-1-yl)carbamate functionality in this compound has been shown to enhance its reactivity in certain polymerization reactions, making it an attractive candidate for the development of high-performance materials. For instance, researchers have demonstrated that this compound can serve as a precursor for the synthesis of fluorene-based polymers with tailored electronic properties, which are highly sought after in the field of organic electronics.

In addition to its role in materials science, (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate has also found applications in catalysis and drug delivery systems. Its unique structure allows for efficient catalytic cycles in certain organic transformations, particularly those involving carbonyl compounds. Recent studies have explored its use as a ligand in transition metal-catalyzed reactions, where it has been shown to significantly improve the selectivity and yield of desired products. Furthermore, its compatibility with biological systems has led to investigations into its potential use as a drug carrier, leveraging its biodegradable nature and controlled release properties.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. One common approach involves the reaction of fluorene derivatives with appropriate isocyanates or carbamoyl chlorides, followed by functionalization to introduce the desired substituents. Recent optimizations in these synthetic routes have focused on improving energy efficiency and reducing waste generation, aligning with the growing emphasis on sustainable chemical practices.

From an environmental standpoint, the biodegradability and toxicity profile of (9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-y)carbamate have been subjects of recent research interest. Studies indicate that under specific environmental conditions, this compound can undergo controlled degradation without releasing harmful byproducts, making it a more eco-friendly alternative to traditional materials used in similar applications.

In conclusion, (9H-fluoren-9-y)methyl N,N-bis(2-methylpropenyl)carbamate (CAS No. 2770555810) stands as a prime example of how advanced synthetic techniques and material science can converge to create compounds with multifaceted applications. Its unique structure and versatile reactivity continue to drive innovation across diverse industries, solidifying its position as a key player in modern chemical research.

2770555-81-0 ((9H-fluoren-9-yl)methyl N,N-bis(2-methylprop-2-en-1-yl)carbamate) 関連製品

- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)

- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)

- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)

- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)

- 941832-04-8(N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)

- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)

- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)